molecular formula C7H7FN2O4S B13593136 (2-Fluoro-5-nitrophenyl)methanesulfonamide CAS No. 841476-36-6

(2-Fluoro-5-nitrophenyl)methanesulfonamide

Cat. No.: B13593136
CAS No.: 841476-36-6
M. Wt: 234.21 g/mol
InChI Key: LLJIOTZSJFSUDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Fluoro-5-nitrophenyl)methanesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-5-nitrophenyl)ethanesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

    (2-Fluoro-5-nitrophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a methyl group.

Uniqueness

(2-Fluoro-5-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro and nitro groups allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

841476-36-6

Molecular Formula

C7H7FN2O4S

Molecular Weight

234.21 g/mol

IUPAC Name

(2-fluoro-5-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C7H7FN2O4S/c8-7-2-1-6(10(11)12)3-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14)

InChI Key

LLJIOTZSJFSUDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)N)F

Origin of Product

United States

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